molecular formula C10H18O B14235495 2-Methyl-2-(2-methylprop-2-en-1-yl)oxane CAS No. 380335-07-9

2-Methyl-2-(2-methylprop-2-en-1-yl)oxane

Katalognummer: B14235495
CAS-Nummer: 380335-07-9
Molekulargewicht: 154.25 g/mol
InChI-Schlüssel: RUNLXEKTLRQJKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-(2-methylprop-2-en-1-yl)oxane is an organic compound with a unique structure that includes an oxane ring substituted with methyl and methylprop-2-en-1-yl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-methylprop-2-en-1-yl)oxane typically involves the reaction of 2-methylprop-2-en-1-ol with an appropriate oxane precursor under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-(2-methylprop-2-en-1-yl)oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols .

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(2-methylprop-2-en-1-yl)oxane involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-2-(2-methylprop-2-en-1-yl)oxane is unique due to its specific substitution pattern and the presence of the oxane ring.

Eigenschaften

CAS-Nummer

380335-07-9

Molekularformel

C10H18O

Molekulargewicht

154.25 g/mol

IUPAC-Name

2-methyl-2-(2-methylprop-2-enyl)oxane

InChI

InChI=1S/C10H18O/c1-9(2)8-10(3)6-4-5-7-11-10/h1,4-8H2,2-3H3

InChI-Schlüssel

RUNLXEKTLRQJKL-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CC1(CCCCO1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.